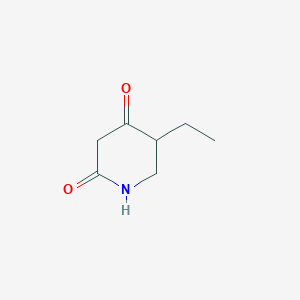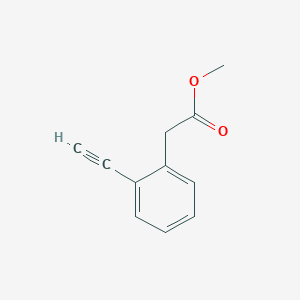
4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine” is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.68 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidine compounds in general have been synthesized from ethyl cyanoacetate . A ring cleavage methodology reaction has also been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms, substituted with a chloro group, a methyl group, and a thiophen-3-yl group .
Applications De Recherche Scientifique
Cancer Research
Research has shown that derivatives of thieno[2,3-d]pyrimidine, which include compounds similar to 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine, have significant potential in cancer treatment. For instance, a study on thieno[2,3-d]pyrimidine derivatives discovered a novel kind of selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors, which could be promising therapeutic agents for metastatic breast cancer. These compounds, including one with a structure closely related to this compound, effectively inhibited proliferation and migration of cancer cells and induced apoptosis by inactivating the VEGFR3 signaling pathway (Yang Li et al., 2021).
Antiviral Research
Another study focused on the antiviral activity of heteroaryl-pyrimidines, similar in structure to this compound, against human hepatitis B virus (HBV). These compounds were shown to reduce viral DNA in the liver and plasma of HBV-transgenic mice, indicating their potential as new anti-HBV drug candidates (O. Weber et al., 2002).
Anticonvulsant Research
Research into pyrimidine–triazine hybrids, which are structurally related to this compound, has identified potent anticonvulsant agents. These compounds showed promising activity against seizures in animal models, suggesting their potential for development into new anticonvulsant drugs (M. Sahu et al., 2017).
Antihypertensive Research
Thienopyrimidinedione derivatives, structurally akin to this compound, have been evaluated for their antihypertensive effects. These compounds were found to be potent oral antihypertensive agents in spontaneously hypertensive rats, indicating their potential in hypertension treatment (R. Russell et al., 1988).
Propriétés
IUPAC Name |
4-chloro-6-methyl-2-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVCIWGLKOUHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CSC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








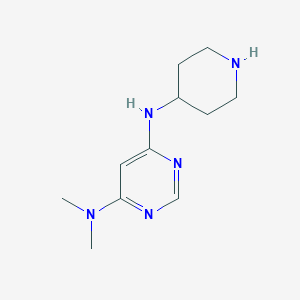
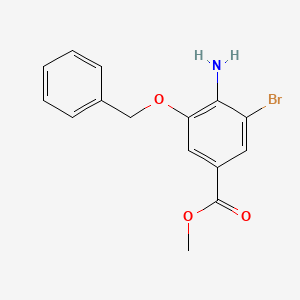
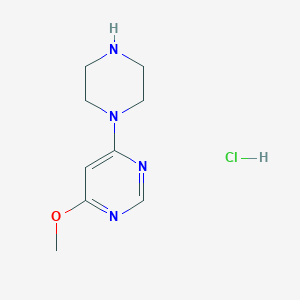
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)

![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
